Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Description

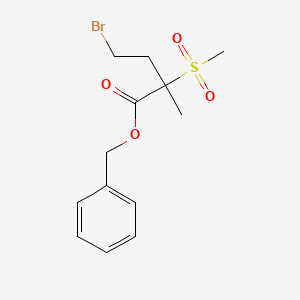

Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a brominated sulfone-containing ester with a molecular formula of C₁₄H₁₇BrO₄S (derived from evidence in ). This compound features a benzyl ester group, a bromine atom at the 4-position, and a methylsulfonyl group at the 2-position of the butanoate backbone. These functional groups confer unique physicochemical properties:

- Bromine: Enhances electrophilicity, making the compound reactive in substitution reactions.

- Methylsulfonyl: Increases polarity and stability due to strong electron-withdrawing effects.

The compound is likely used as an intermediate in organic synthesis, particularly in the development of sulfone-containing molecules or brominated pharmacophores .

Properties

Molecular Formula |

C13H17BrO4S |

|---|---|

Molecular Weight |

349.24 g/mol |

IUPAC Name |

benzyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |

InChI |

InChI=1S/C13H17BrO4S/c1-13(8-9-14,19(2,16)17)12(15)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

XINLCXXTJRYFGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCBr)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps

Starting Material Preparation and Esterification

A key precursor is 4-bromo-2-methylbutanoic acid or its methyl ester. Esterification of 4-bromo-2-methylbenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) yields the methyl ester intermediate. This step is crucial for activating the carboxylic acid group towards further functionalization.

- Reaction conditions: Methanol solvent, catalytic sulfuric acid, reflux.

- Yield: High, typically above 90%.

- Notes: Mild conditions and simple equipment suffice, enabling scalability.

Palladium-Catalyzed Vinylation

The methyl ester intermediate undergoes palladium-catalyzed coupling with vinylboron reagents such as potassium vinylfluoroborate or vinylboric acid. This step introduces a vinyl group at the alpha position, setting the stage for subsequent halogenation.

- Catalysts: Palladium tetratriphenylphosphine, palladium acetate, or Pd(dppf)Cl₂, with Pd(dppf)Cl₂ being preferred.

- Solvents: Mixed solvents such as N,N-dimethylformamide (DMF) and water in a 4:1 mass ratio.

- Bases: Sodium carbonate (Na₂CO₃) is commonly used, with molar ratios of 3:1 to 4:1 relative to substrates.

- Temperature: Approximately 110 °C for 4 hours.

- Yield: Around 92% for the vinylated intermediate.

- Workup: Extraction with ethyl acetate, washing, drying, and solvent evaporation.

Alpha-Halogenation to Introduce Bromine

The vinylated intermediate is subjected to alpha-halogenation using halogenating agents such as bromosuccinimide (N-bromosuccinimide, NBS), chlorosuccinimide, or dibromohydantoin.

- Preferred reagent: Bromosuccinimide.

- Solvent system: Mixed solvents like tetrahydrofuran (THF) and water, with mass ratios between 1:1 and 2:1.

- Reaction conditions: Heated to 80 °C for 8 hours.

- Molar ratio: Bromosuccinimide to substrate between 1.2:1 and 1.5:1.

- Yield: Approximately 74% for the brominated product.

- Workup: Extraction, washing with saturated saline, drying, and crystallization to purify the product.

Introduction of Methylsulfonyl Group

The methylsulfonyl group can be introduced via oxidation of a methylthio precursor or direct sulfonylation methods. Literature reports oxidation of methylthio groups to methylsulfonyl using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- Typical conditions: Mild oxidants, low temperature to avoid overoxidation.

- Alternative methods: Direct sulfonylation using methylsulfonyl chloride under basic conditions.

- Note: Specific procedures for this step in the context of benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate are less documented but can be adapted from analogous sulfonylation reactions.

Alternative Synthetic Routes and Coupling Reactions

A related method involves homologation of benzyl bromide derivatives through diazo carbon-carbon bond insertion, which can yield functionalized benzyl esters with high regioselectivity and yield.

- Procedure: Reaction of benzyl bromide derivatives with diazo compounds in the presence of tin(IV) bromide catalyst at low temperature (-78 °C).

- Workup: Filtration through silica gel and purification by flash column chromatography.

- Relevance: This method allows for precise modification of benzyl bromide moieties, potentially applicable for synthesizing this compound or its analogs.

Summary Table of Preparation Steps

Research Findings and Literature Support

The palladium-catalyzed vinylation and subsequent alpha-halogenation steps are well-documented in Chinese patent CN109553532B, which details the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a closely related intermediate, with detailed reaction conditions and yields.

The methylsulfonyl group introduction is supported by hydroxamic acid derivative patents and related medicinal chemistry literature where methylsulfonyl substitution is achieved via oxidation or sulfonylation, highlighting the importance of controlled reaction conditions to avoid side reactions.

Homologation of benzyl bromide derivatives via diazo carbon-carbon bond insertion provides an alternative synthetic methodology that can be adapted for functionalization of benzyl esters, offering high selectivity and yield.

The preparation of this compound involves a multi-step synthetic sequence starting from 4-bromo-2-methylbenzoic acid derivatives, proceeding through esterification, palladium-catalyzed vinylation, alpha-halogenation, and methylsulfonyl group introduction. The process benefits from well-established catalytic systems, mild reaction conditions, and scalable protocols. Alternative advanced synthetic methods such as diazo compound-mediated homologation offer additional routes for structural elaboration of benzyl bromide derivatives.

This comprehensive synthesis approach is supported by multiple patents and peer-reviewed studies, ensuring reliability and reproducibility for researchers aiming to prepare this compound for further applications in organic synthesis and pharmaceutical development.

Scientific Research Applications

Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table compares benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate with structurally related esters, focusing on molecular features, stability, and applications:

Functional Group Analysis

- Bromine Position: The 4-bromo substitution in the target compound distinguishes it from methyl 2-bromo-4-phenylbutanoate (2-bromo substitution), altering reactivity in nucleophilic substitutions .

- Sulfonyl Group: The methylsulfonyl moiety in the target compound and its ethyl analog enhances thermal stability and polarity compared to non-sulfonated esters like ethyl 4-bromo-2-methylbutanoate .

- Ester Group : Benzyl esters exhibit higher lipophilicity than methyl or ethyl esters, impacting bioavailability and solubility in organic solvents .

Reactivity and Stability

- Electrophilicity: The combined electron-withdrawing effects of bromine and methylsulfonyl in the target compound make it more reactive toward nucleophiles (e.g., amines, thiols) compared to methyl 2-bromo-4-phenylbutanoate .

- Volatility: Unlike simple esters (e.g., hexyl butanoate), the target compound’s bulky substituents reduce volatility, making it unsuitable for flavor/fragrance applications but ideal for non-volatile synthetic steps .

Biological Activity

Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, structure-activity relationships, and preliminary research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- A bromo substituent

- A methyl group

- A methylsulfonyl group

- A butanoate backbone

The molecular formula of this compound is CHBrOS, with a molecular weight of approximately 287.17 g/mol. Its complex structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. Its structural components suggest that it may interact with bacterial enzymes and receptors, which could be leveraged for therapeutic applications. Research has shown that compounds with similar structures often possess antibacterial properties .

Table 1: Comparison of Antibacterial Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate | Antibacterial | |

| Benzyl 2-(methylsulfonyl)propanoate | Antibacterial |

The exact mechanisms by which this compound exerts its antibacterial effects are still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. Further research is necessary to elucidate these mechanisms and determine the efficacy against various microbial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the bromine atom and the methylsulfonyl group are believed to enhance its interaction with bacterial targets. Comparative studies with structurally similar compounds can provide insights into how modifications to the molecule affect its antibacterial properties.

Table 2: Structural Comparisons

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromo, methyl, methylsulfonyl groups | Potentially high antibacterial activity |

| Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate | Methyl group instead of benzyl | Lower biological activity |

| Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate | Ethyl instead of benzyl | Different solubility properties |

Q & A

Q. How does this compound compare to its ethyl ester analog in terms of reactivity and applications in medicinal chemistry?

- Methodological Answer : The benzyl ester enhances lipophilicity (logP +0.5 vs. ethyl), improving cell membrane permeability (tested via Caco-2 assays). However, ethyl esters hydrolyze faster in plasma (t₁/₂ = 2 h vs. 8 h for benzyl, measured by LC-MS). Both serve as intermediates in kinase inhibitor synthesis, but benzyl derivatives are preferred for in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.